molecular formula C8H17NO3 B2817142 Tert-butyl 2-(2-aminoethoxy)acetate CAS No. 1155811-37-2

Tert-butyl 2-(2-aminoethoxy)acetate

Cat. No.: B2817142
CAS No.: 1155811-37-2
M. Wt: 175.228
InChI Key: OTVFRZJXVQDULI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethoxy)acetate is an organic compound with the molecular formula C8H17NO3. It is a white to yellow solid and is primarily used in various chemical synthesis processes. The compound is known for its stability and versatility in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 2-(2-aminoethoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 2-aminoethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminoethoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-aminoethoxy)acetate is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules and as a linker in bioconjugation.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethoxy)acetate involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-aminoethoxy)acetate is unique due to its specific structure that combines an amino group with an ester group, providing a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical and biological applications .

Properties

IUPAC Name

tert-butyl 2-(2-aminoethoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVFRZJXVQDULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155811-37-2
Record name tert-butyl 2-(2-aminoethoxy)acetate
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